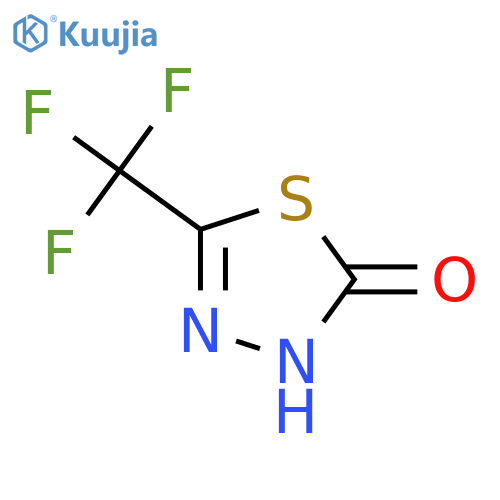

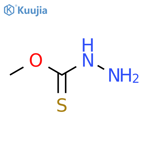

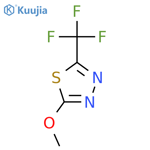

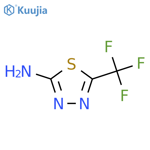

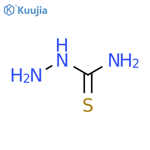

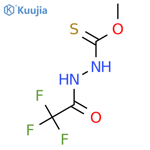

Synthesis of heterocycles. Part V. 1,3,4-Thiadiazol-2(3H)-ones

,

Helvetica Chimica Acta,

1982,

65(8),

2606-21